Mass Shift & Isotopic Enrichment Advantage
rac α-Methadol-d3 provides a nominal mass shift of +3 Da ( m/z 315 → 318 for [M+H]⁺ in positive-ion mode) relative to the unlabeled analyte (MW 311.46 for unlabeled vs. 314.48 for d3) . The isotopic enrichment specification for commercial reference standards (TRC M225922) is typically ≥98 atom% D, yielding <2% residual unlabeled (d0) signal that could otherwise contribute to systematic positive bias at low analyte concentrations [1]. In contrast, using unlabeled rac α-Methadol as an internal standard provides zero mass offset, making it impossible to distinguish IS signal from endogenous analyte signal in selected reaction monitoring (SRM) mode, a fundamental requirement for quantitative bioanalysis per FDA BMV guidance [2].
| Evidence Dimension | Mass shift for SRM-based quantification |
|---|---|
| Target Compound Data | rac α-Methadol-d3: +3.02 Da (MW 314.48); isotopic purity ≥98 atom% D |
| Comparator Or Baseline | rac α-Methadol (unlabeled): 0 Da mass shift (MW 311.46) |
| Quantified Difference | Absolute ΔMW = +3.02 Da; functional differentiation: complete vs. zero MS channel separation |
| Conditions | Positive-ion electrospray or APCI; [M+H]⁺ precursor ion selection |
Why This Matters
A +3 Da mass shift is the minimum effective offset for SRM-based LC-MS/MS quantification, ensuring the isotope cluster of the IS does not overlap with the analyte's monoisotopic peak while minimizing chromatographic isotope effects.
- [1] Toronto Research Chemicals. rac α-Methadol-d3 Certificate of Analysis. Cat. No. M225922. View Source
- [2] U.S. FDA. Bioanalytical Method Validation Guidance for Industry, 2018. View Source
